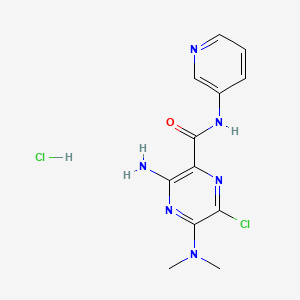

Acdpp hydrochloride

説明

ACDPP hydrochloride is a selective mGlu5 antagonist . Its chemical name is 3-Amino-6-chloro-5-dimethylamino-N-2-pyridinylpyrazinecarboxamide hydrochloride .

Molecular Structure Analysis

The molecular weight of ACDPP hydrochloride is 329.19 . Its chemical formula is C12H14Cl2N6O . The InChI Key is CXIHLPLRTFPHKX-UHFFFAOYSA-N .科学的研究の応用

ACDPP Hydrochloride: Scientific Research Applications

1. Biochemical Assays and Enzyme Activity Studies ACDPP hydrochloride’s solubility in aqueous solutions enhances its stability, making it suitable for biochemical assays. Researchers utilize it to investigate enzyme activities and interactions within cyclic nucleotide signaling pathways .

Cyclic Nucleotide Signaling Pathways: It serves as a tool to probe the signaling pathways and physiological effects mediated by cyclic nucleotides. This allows for the selective activation of cyclic nucleotide-dependent protein kinases, facilitating the study of their effects on cellular functions .

Bactericidal and Antibacterial Activities: ACDPP hydrochloride has been researched for its bactericidal and antibacterial properties. It’s used in polymers that exhibit bactericidal activities, which is significant in developing new antimicrobial materials.

Antagonist at mGlu 5 Receptor: This compound acts as an antagonist at the mGlu 5 receptor, which is important in studying neurological pathways and potential treatments for neurological disorders .

作用機序

Target of Action

ACDPP hydrochloride is a selective antagonist at the mGlu5 receptor . The mGlu5 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in modulating excitatory neurotransmission in the brain.

Mode of Action

ACDPP hydrochloride interacts with the mGlu5 receptor and inhibits its function . It inhibits human mGlu5 receptor-mediated calcium flux with an IC50 of 134 nM . This means that ACDPP hydrochloride prevents the mGlu5 receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity.

Biochemical Pathways

The primary biochemical pathway affected by ACDPP hydrochloride is the glutamatergic signaling pathway . By antagonizing the mGlu5 receptor, ACDPP hydrochloride inhibits the downstream effects of glutamate signaling, which include calcium influx and activation of various intracellular signaling cascades. These cascades can influence a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal excitability.

Result of Action

The molecular and cellular effects of ACDPP hydrochloride’s action primarily involve the modulation of neuronal activity . By inhibiting mGlu5 receptor-mediated signaling, ACDPP hydrochloride can reduce neuronal excitability and alter synaptic transmission. This can have various effects on brain function, depending on the specific neural circuits involved.

将来の方向性

特性

IUPAC Name |

3-amino-6-chloro-5-(dimethylamino)-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O.ClH/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-4-3-5-15-6-7;/h3-6H,1-2H3,(H2,14,18)(H,16,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIHLPLRTFPHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CN=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587877 | |

| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acdpp hydrochloride | |

CAS RN |

37804-11-8 | |

| Record name | 3-Amino-6-chloro-5-(dimethylamino)-N-(pyridin-3-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

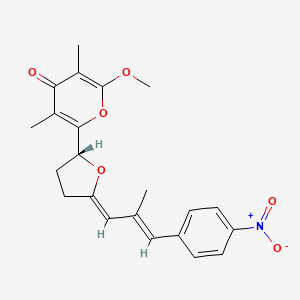

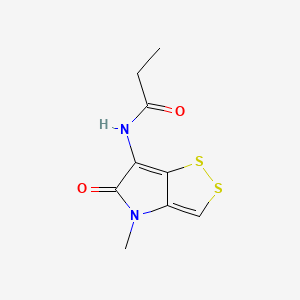

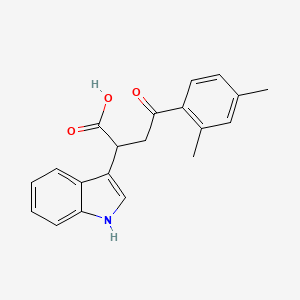

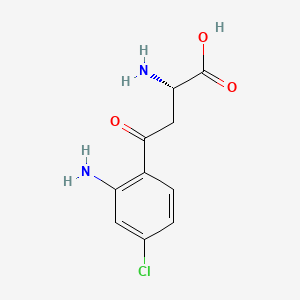

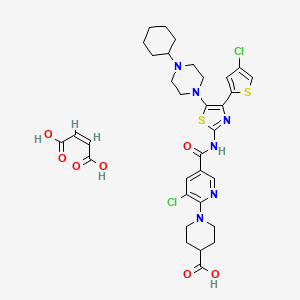

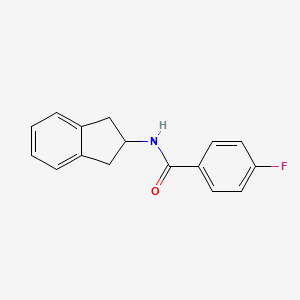

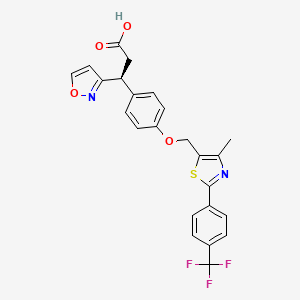

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)